3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
19579-63-6
VCID:
VC21315749
InChI:
InChI=1S/C18H15NO3/c20-16-12-6-2-1-5-11(12)9-10-14(16)18(22)13-7-3-4-8-15(13)19-17(18)21/h1-8,14,22H,9-10H2,(H,19,21)
SMILES:
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O
Molecular Formula:
C18H15NO3
Molecular Weight:
293.3 g/mol
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
CAS No.: 19579-63-6
Cat. No.: VC21315749
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19579-63-6 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
| Standard InChI | InChI=1S/C18H15NO3/c20-16-12-6-2-1-5-11(12)9-10-14(16)18(22)13-7-3-4-8-15(13)19-17(18)21/h1-8,14,22H,9-10H2,(H,19,21) |
| Standard InChI Key | LBKHRXAIYVPURT-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
| Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator